N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2-fluorophenyl)ethanediamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a thiazole ring (a type of heterocyclic compound), two phenyl rings (one with a chlorine atom and one with a fluorine atom), and an ethanediamide group. These functional groups could potentially give the compound a range of chemical properties and reactivities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring and the phenyl rings would likely cause the molecule to have a fairly rigid structure. The electronegativity of the chlorine and fluorine atoms could also influence the molecule’s shape and reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorine and fluorine atoms could affect its polarity, solubility, and reactivity. The thiazole ring and the phenyl rings could also influence its properties .Scientific Research Applications
Electrochemical and Electrochromic Properties
Research has explored the electrochemical and electrochromic properties of polymers derived from compounds similar to the target chemical. These polymers exhibit significant optical contrasts and switching times, suggesting potential applications in electrochromic devices and displays (Hu et al., 2013).
Antimicrobial and Antifungal Activity
A series of compounds structurally similar to the specified chemical have demonstrated notable antimicrobial and antifungal activities. These studies indicate the potential of such compounds in developing new antimicrobial and antifungal agents (Pejchal et al., 2015).
Structural Characterization and Cytotoxic Agents
Compounds with structural analogs to the target chemical have been synthesized and characterized, with some designed as cytotoxic agents. Their structural determinations provide insights into their potential applications in medicinal chemistry and drug design (Gündoğdu et al., 2017).
Synthesis and Structural Characterization
The synthesis and structural characterization of isosteric compounds related to the target chemical have been conducted, contributing to the field of organic chemistry and materials science. These findings can assist in the development of materials with specific optical and electronic properties (Kariuki et al., 2021).
Herbicide Analysis and Environmental Impact
Research into the detection and analysis of herbicides closely related to the target compound has been performed, emphasizing the importance of monitoring environmental pollutants and understanding their degradation pathways (Zimmerman et al., 2002).
Corrosion Inhibition
Studies on thiazole and thiadiazole derivatives, similar to the target compound, have shown promising results as corrosion inhibitors for iron, highlighting potential industrial applications in protecting metals from corrosion (Kaya et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-N'-(2-fluorophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O2S/c20-13-7-5-12(6-8-13)19-23-14(11-27-19)9-10-22-17(25)18(26)24-16-4-2-1-3-15(16)21/h1-8,11H,9-10H2,(H,22,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALAPFBQVFOPSOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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